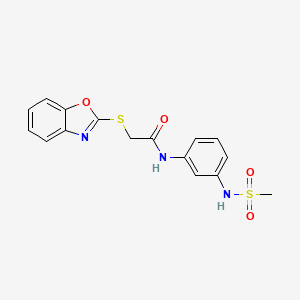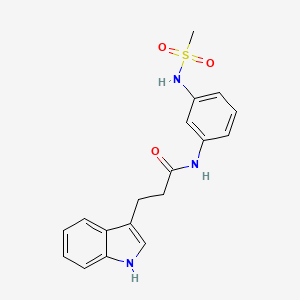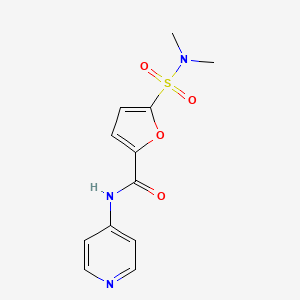![molecular formula C19H19N3O3 B6577110 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1208515-37-0](/img/structure/B6577110.png)
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide (DMPPA) is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. Its unique structure makes it a promising candidate for use in a variety of research areas, including drug discovery, organic synthesis, and biochemistry. DMPPA has been used as a model compound to study the structure-activity relationships of various drug targets, and its ability to modulate the activity of enzymes has been explored in several contexts.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used as a model compound to study the structure-activity relationships of various drug targets, and its ability to modulate the activity of enzymes has been explored in several contexts. This compound has also been used in the development of novel organic synthesis techniques, and its ability to act as a catalyst in the synthesis of other compounds has been explored. Additionally, this compound has been used to study the effects of different solvents on the synthesis of various compounds, as well as its ability to act as a ligand in the synthesis of metal complexes.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing their function and contributing to their therapeutic effects .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The presence of the dimethoxyphenyl and pyrazolylphenyl groups may influence the compound’s binding affinity to its targets, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects that contribute to their therapeutic effects .
Pharmacokinetics
For instance, the presence of the dimethoxyphenyl and pyrazolylphenyl groups may influence the compound’s absorption and distribution within the body .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, contributing to their therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
実験室実験の利点と制限
The advantages of using 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide in lab experiments include its low cost, its availability, and its high purity and yield. Additionally, its unique structure makes it a promising candidate for use in a variety of research areas, including drug discovery, organic synthesis, and biochemistry. The main limitation of this compound is its potential toxicity. It is important to note that this compound should be handled with care and proper safety protocols should be followed when working with it.
将来の方向性
The potential future directions of 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide research include further exploration of its ability to modulate the activity of enzymes, its potential use in drug discovery, and its ability to act as a catalyst in the synthesis of other compounds. Additionally, its ability to interact with other molecules, such as proteins and nucleic acids, could be further explored, as this interaction may have implications for the development of novel therapeutic agents. Furthermore, its ability to act as a ligand in the synthesis of metal complexes could be explored, as this could lead to the development of novel materials with useful properties. Finally, its potential toxicity could be further studied, as this could lead to the development of safer compounds for use in lab experiments.
合成法
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can be synthesized through a variety of methods, including the Buchwald-Hartwig cross-coupling reaction and the Ullmann reaction. The Buchwald-Hartwig cross-coupling reaction involves the condensation of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. This method is preferred over the Ullmann reaction due to its higher yield and shorter reaction time. The Ullmann reaction involves the reaction of an aryl halide with an aryl amine in the presence of copper catalyst. Both methods result in the formation of this compound with high purity and yield.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-8-3-13(11-18(17)25-2)12-19(23)21-15-6-4-14(5-7-15)16-9-10-20-22-16/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJQTEMWTKPPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)




![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)

![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B6577102.png)
![2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577114.png)
![1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6577124.png)